(S)-1-Acetamido-3-chloropropan-2-yl acetate
CAS No.: 183905-31-9
Cat. No.: VC21306067
Molecular Formula: C7H12ClNO3
Molecular Weight: 193.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 183905-31-9 |
---|---|
Molecular Formula | C7H12ClNO3 |
Molecular Weight | 193.63 g/mol |
IUPAC Name | [(2S)-1-acetamido-3-chloropropan-2-yl] acetate |
Standard InChI | InChI=1S/C7H12ClNO3/c1-5(10)9-4-7(3-8)12-6(2)11/h7H,3-4H2,1-2H3,(H,9,10)/t7-/m1/s1 |
Standard InChI Key | GOJJPJCUSDMTAT-SSDOTTSWSA-N |
Isomeric SMILES | CC(=O)NC[C@@H](CCl)OC(=O)C |
SMILES | CC(=O)NCC(CCl)OC(=O)C |
Canonical SMILES | CC(=O)NCC(CCl)OC(=O)C |
Introduction
Physical and Chemical Properties
(S)-1-Acetamido-3-chloropropan-2-yl acetate is characterized by its well-defined structural features and physical properties that contribute to its reactivity and applications. This compound has a molecular formula of C7H12ClNO3 and a molecular weight of 193.63 g/mol. It appears as a solid at standard conditions, with a purity typically around 97% in commercial preparations .
The presence of multiple functional groups—including an amide, an ester, and a chloroalkyl group—in a single molecule gives this compound its distinctive reactivity profile . The chlorinated carbon in the propyl chain enhances the compound's reactivity, making it particularly useful in nucleophilic substitution reactions . The acetate ester group can undergo hydrolysis or transesterification under appropriate conditions, while the amide functionality contributes to its stability and hydrogen-bonding capabilities .
Structural and Physical Data
The compound's stereochemistry is a critical aspect of its structure, with the (S) configuration at the C-2 position contributing to its specific biological and chemical activities. Table 1 summarizes the key physical and chemical properties of (S)-1-Acetamido-3-chloropropan-2-yl acetate.
Table 1: Physical and Chemical Properties of (S)-1-Acetamido-3-chloropropan-2-yl acetate
The compound's moderately positive LogP value (1.13330) indicates a balance between hydrophilic and lipophilic properties, which is advantageous for membrane permeability in biological systems . Its relatively high boiling point (370.249°C) suggests strong intermolecular forces, likely due to hydrogen bonding involving the amide group . The polar surface area of 58.89 is consistent with its potential for hydrogen bonding and interaction with biological targets .
Synthesis Methods
The synthesis of (S)-1-Acetamido-3-chloropropan-2-yl acetate can be accomplished through several routes, with variations in reaction conditions, reagents, and solvents affecting the yield and purity of the final product. The most common approach involves the acylation of (S)-3-chloropropan-1-amine with acetic anhydride in the presence of a suitable base.
Common Synthetic Routes
The primary synthetic pathway typically begins with (S)-1-amino-3-chloropropan-2-ol as the starting material . The amino group is acetylated, followed by acetylation of the hydroxyl group to yield the target compound . This two-step process ensures the retention of stereochemistry at the chiral center.
Alternatively, direct acetylation of both functional groups can be performed simultaneously using excess acetic anhydride or acetyl chloride with appropriate bases such as pyridine or triethylamine . The choice of solvent, temperature, and reaction time significantly influences the outcome of these reactions.
Reaction Conditions and Yields
Various conditions have been employed to optimize the synthesis of (S)-1-Acetamido-3-chloropropan-2-yl acetate. Table 2 summarizes several reported reaction conditions and their corresponding yields.
Table 2: Synthetic Conditions and Yields for (S)-1-Acetamido-3-chloropropan-2-yl acetate
The data reveals that the highest yield (98%) is achieved using triethylamine as the base with a relatively short reaction time of 4 hours at moderate temperatures (0-20°C) . Pyridine in dichloromethane also provides good yields, particularly when the reaction is allowed to proceed for 20 hours at 30°C (90.6% yield) . The variations in yield under different conditions highlight the importance of carefully controlling reaction parameters for optimal results.
Industrial Production
In industrial settings, continuous flow processes are often employed to enhance efficiency and yield. These automated reactors allow for precise control of reaction parameters such as temperature, pressure, and reagent addition rates. Purification techniques, including distillation and crystallization, are typically used to obtain high-purity material suitable for pharmaceutical applications. The scalability of these processes is essential for commercial production, with careful attention paid to safety considerations due to the presence of the reactive chloro group.
Applications
(S)-1-Acetamido-3-chloropropan-2-yl acetate has found applications across multiple fields, with its most significant use being in pharmaceutical development. The compound's chiral nature and reactive functional groups make it a valuable building block in various synthetic pathways.
Pharmaceutical Applications
The most notable pharmaceutical application of (S)-1-Acetamido-3-chloropropan-2-yl acetate is its role as a key intermediate in the synthesis of linezolid, an important oxazolidinone-class antibiotic . Linezolid is effective against various multi-drug resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), making the precursors for its synthesis particularly valuable .
The synthetic pathway from (S)-1-Acetamido-3-chloropropan-2-yl acetate to linezolid typically involves a reaction with 3-fluoro-4-morpholinyl aniline derivatives in the presence of suitable bases . This reaction has been reported to proceed with high yields (90-98%) under optimized conditions .
Table 3: Use of (S)-1-Acetamido-3-chloropropan-2-yl acetate in Linezolid Synthesis
The compound is also involved in the synthesis of other pharmaceutically active molecules, serving as a versatile chiral building block that can be transformed into a variety of functional groups through its reactive chloro and acetoxy moieties .
Chemical Research Applications
Biological Activity
(S)-1-Acetamido-3-chloropropan-2-yl acetate has garnered interest in biological research due to its potential activities and its role as a precursor to biologically active compounds.
Antimicrobial Properties
While the compound itself has been studied for potential antimicrobial activities, most of its biological significance stems from its role as a precursor to established antimicrobial agents like linezolid . Linezolid is particularly effective against Gram-positive bacteria, including resistant strains, by inhibiting protein synthesis through binding to the 50S ribosomal subunit .
The structural features of (S)-1-Acetamido-3-chloropropan-2-yl acetate that contribute to its potential antimicrobial properties include the chloroalkyl group, which can act as an alkylating agent in certain conditions, and the acetamido group, which can participate in hydrogen bonding with biological targets .
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